molecular formula C16H27N3O3 B2515452 ethyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 863005-76-9

ethyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2515452
CAS No.: 863005-76-9
M. Wt: 309.41
InChI Key: XDYUAXIMZVBJFW-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a pyrrole ring substituted with various functional groups, including an ethyl ester, a diethylaminoethyl carbamoyl group, and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Carbamoyl Group: The diethylaminoethyl carbamoyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrrole derivative with diethylaminoethyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the pyrrole ring can be esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Amines and reduced carbamoyl derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its potential activity on neurotransmitter systems.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, making it useful in drug discovery and development.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other materials due to its stable pyrrole core.

Mechanism of Action

The mechanism of action of ethyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can enhance its binding affinity to certain proteins, potentially modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((2-(dimethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Methyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Propyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry. Its structural features allow for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

ethyl 4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3/c1-6-19(7-2)10-9-17-15(20)13-11(4)14(18-12(13)5)16(21)22-8-3/h18H,6-10H2,1-5H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYUAXIMZVBJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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